N-α-Z-N-γ-Fmoc-D-2,4-diaminobutyric acid
Description
Contextualization within Non-Proteinogenic D-Amino Acid Derivatives
The incorporation of non-proteinogenic amino acids into peptide chains is a powerful strategy to modulate their structure, function, and stability. nih.gov D-amino acids, in particular, are of significant interest because peptides containing them are less susceptible to degradation by proteases, which are enzymes that specifically recognize and cleave peptide bonds between L-amino acids. nih.gov This increased stability is a crucial factor in the development of peptide-based drugs with improved pharmacokinetic profiles.
Beyond stability, the introduction of D-amino acids can also induce specific secondary structures, such as turns and helices, which can be critical for biological activity. The unique side-chain functionalities of non-proteinogenic amino acids, like the additional amino group in diaminobutyric acid, provide sites for further chemical modification, such as the attachment of labels, cross-linkers, or other bioactive molecules.
Significance as a Versatile Building Block in Peptide and Peptidomimetic Synthesis
The true value of N-α-Z-N-γ-Fmoc-D-2,4-diaminobutyric acid lies in its versatility as a building block. chemimpex.com The orthogonally protected amino groups allow for selective deprotection and subsequent elaboration of the peptide chain. This means that either the α-amino group or the γ-amino group can be deprotected and reacted independently of the other, enabling the synthesis of complex peptide architectures such as branched peptides, cyclic peptides, and peptidomimetics. nih.gov
For instance, the Fmoc group on the γ-amine can be selectively removed under basic conditions, leaving the Z-protected α-amine intact. This allows for the attachment of another peptide chain or a specific molecule to the side chain, creating a branched peptide. Conversely, the Z group can be removed under different conditions, such as hydrogenolysis, allowing for chain elongation from the α-amine in a standard peptide synthesis protocol. This level of control is essential for creating molecules with precisely defined three-dimensional structures and functionalities.
Overview of Orthogonal Protecting Group Strategies (Z and Fmoc) for α- and γ-Amines
The concept of orthogonal protection is a cornerstone of modern peptide synthesis. It refers to the use of multiple protecting groups in a single molecule that can be removed under distinct chemical conditions without affecting the other protecting groups. nih.gov In the case of this compound, the Z and Fmoc groups provide an excellent example of an orthogonal protecting group pair.
Fmoc (9-fluorenylmethoxycarbonyl) Group : The Fmoc group is a base-labile protecting group. It is stable to acidic and mild hydrogenolytic conditions but is readily cleaved by treatment with a secondary amine, most commonly piperidine (B6355638) in a solvent like dimethylformamide (DMF). peptide.com This makes it ideal for the temporary protection of the α-amino group in solid-phase peptide synthesis (SPPS), where it is removed at the beginning of each coupling cycle. In the context of our target molecule, its placement on the γ-amine allows for selective side-chain modification.
Z (Benzyloxycarbonyl) Group : The Z group, also known as Cbz, is a classic protecting group in peptide chemistry. It is stable to the basic conditions used to remove Fmoc groups and to mildly acidic conditions. The Z group is typically removed by hydrogenolysis (catalytic hydrogenation) or by strong acids like HBr in acetic acid. peptide.com This differential stability allows for the selective deprotection of the Z group while the Fmoc group remains in place.
The orthogonality of the Z and Fmoc groups on the diaminobutyric acid scaffold provides chemists with a powerful tool to direct the synthesis of complex peptides with high precision. acs.org
Historical Development and Evolution of Diaminobutyric Acid Derivatives in Research
The journey of diaminobutyric acid and its derivatives in scientific research is a fascinating story of discovery and application. 2,4-Diaminobutyric acid itself is found in nature, often as a component of peptide antibiotics produced by bacteria. wikipedia.orgdrugbank.com Its initial discovery and characterization were driven by the desire to understand the structure and function of these natural products.
Early research focused on the synthesis and biological properties of diaminobutyric acid-containing peptides. As the field of peptide chemistry matured, so did the need for more sophisticated building blocks. The development of solid-phase peptide synthesis by Bruce Merrifield in the 1960s revolutionized the field and created a demand for amino acid derivatives with a variety of protecting groups.
The introduction of the Fmoc group by Louis A. Carpino in the 1970s provided a milder and more versatile alternative to the traditional Boc (tert-butyloxycarbonyl) protecting group strategy. This paved the way for the development of a wide range of Fmoc-protected amino acids, including derivatives of diaminobutyric acid. The subsequent combination of Fmoc with other orthogonal protecting groups, such as the Z group, on a single diaminobutyric acid molecule represented a significant step forward, enabling the synthesis of increasingly complex and functional peptide-based molecules. This evolution continues today, with researchers constantly seeking new and improved ways to utilize these versatile building blocks in the design of novel therapeutics and research tools.
Properties
Molecular Weight |
474.5 |
|---|---|
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of N α Z N γ Fmoc D 2,4 Diaminobutyric Acid
Stereoselective Synthesis of D-2,4-Diaminobutyric Acid (D-Dab) Precursors
The cornerstone of synthesizing the target compound is the production of the D-enantiomer of 2,4-diaminobutyric acid (D-Dab). The stereochemistry at the α-carbon is crucial for the biological activity and conformational properties of the final peptide. Methodologies for obtaining enantiomerically pure D-Dab precursors fall into two main categories: modification of existing chiral molecules and de novo asymmetric synthesis.
The chiral pool provides a collection of abundant and inexpensive enantiopure molecules, such as amino acids and carbohydrates, that serve as versatile starting materials in synthesis. wikipedia.orgmdpi.com This approach leverages the pre-existing stereocenters of natural products to build more complex chiral molecules, thereby avoiding the need for asymmetric induction or chiral resolution steps. researchgate.net
Naturally occurring D-amino acids, while less common than their L-counterparts, are ideal starting points. For instance, D-glutamic acid can be converted to D-Dab through a Hofmann or Curtius rearrangement of the γ-carboxyl group. A common pathway involves the selective protection of the α-amino and α-carboxyl groups of D-glutamic acid, followed by activation of the γ-carboxyl group (e.g., as an acid chloride or mixed anhydride) and subsequent rearrangement to form the γ-amino group. oregonstate.edu
Another prominent chiral precursor is D-homoserine. A synthetic route described in the patent literature starts with the protection of the amino group of homoserine, followed by a Mitsunobu reaction to introduce a phthalimido group at the hydroxyl position. Subsequent deprotection steps yield the D-Dab core. google.com Similarly, D-aspartic acid can be elongated and functionalized to yield the D-Dab scaffold. nih.gov
Table 1: Chiral Pool Precursors for D-Dab Synthesis
| Precursor | Key Transformation | Typical Reagents |
|---|---|---|
| D-Glutamic Acid | Hofmann or Curtius Rearrangement | 1. Acyl protection; 2. SOCl₂ or (COCl)₂; 3. NaN₃ (Curtius) or Br₂/NaOH (Hofmann) |
| D-Homoserine | Hydroxyl to Amine Conversion | 1. Boc₂O; 2. Phthalimide, PPh₃, DIAD (Mitsunobu); 3. Hydrazine; 4. Acid hydrolysis |
This table summarizes common strategies for deriving D-Dab from natural chiral precursors.
Asymmetric synthesis creates the desired stereocenter from achiral or racemic starting materials through the use of chiral catalysts, auxiliaries, or reagents. nih.gov This approach offers great flexibility in designing synthetic routes.
A powerful method for establishing the stereochemistry at the α-position of D-Dab is the asymmetric Michael addition. mdpi.comresearchgate.net In this strategy, a nucleophile (a glycine enolate equivalent) is added to a nitroalkene acceptor in a conjugate addition reaction. The stereochemical outcome is controlled by a chiral catalyst, often a metal complex with a chiral ligand or an organocatalyst. mdpi.comnih.gov For example, the Michael addition of a chiral glycine equivalent to nitroethylene, catalyzed by a chiral phase-transfer catalyst or a metal-bis(oxazoline) complex, can produce a γ-nitro-α-amino acid precursor with high enantioselectivity. The nitro group can then be reduced to the required γ-amino group.
Key Steps in Asymmetric Michael Addition for D-Dab Precursors:
Enolate Formation: A glycine derivative with a protected amino group is treated with a base to form an enolate.
Conjugate Addition: The enolate is added to nitroethylene in the presence of a chiral catalyst.
Diastereoselective Protonation: The resulting intermediate is protonated to set the α-stereocenter.
Nitro Group Reduction: The nitro group of the adduct is reduced to a primary amine, typically using catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reducing agents.
This method allows for the direct construction of the carbon skeleton with the correct absolute configuration at the Cα position, making it an efficient route to the D-Dab precursor.
Regioselective Functionalization and Derivatization Approaches
The primary challenge in the synthesis of N-α-Z-N-γ-Fmoc-D-2,4-diaminobutyric acid lies in the regioselective introduction of the Z and Fmoc protecting groups onto the α- and γ-amino functions, respectively. The differential reactivity of the two amino groups, with the α-amino group being generally more nucleophilic, can be exploited. However, for a high-yielding and clean synthesis, more robust methods are often employed. A common and effective strategy involves the use of a copper(II) complex to temporarily block the α-amino and carboxylate groups, thereby directing acylation to the γ-amino group.
A plausible synthetic route can commence from the commercially available N-α-Z-D-2,4-diaminobutyric acid (Z-D-Dab-OH). This precursor simplifies the synthesis by having the α-amino group already protected. The subsequent steps would involve the regioselective protection of the γ-amino group.
Synthetic Scheme Starting from N-α-Z-D-2,4-diaminobutyric acid:
Formation of a Copper(II) Complex: The starting material, Z-D-Dab-OH, is treated with a copper(II) salt, such as copper(II) sulfate (CuSO₄), in an aqueous basic solution. This forms a deeply colored bis(amino acidato) copper(II) complex where the copper ion chelates with the α-amino and carboxylate groups of two Z-D-Dab-OH molecules. This chelation effectively masks the α-amino group, leaving the γ-amino group as the primary site for subsequent reactions.
Regioselective N-γ-Fmocylation: The copper(II) complex is then reacted with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. The acylation occurs selectively at the exposed and more nucleophilic γ-amino group.
Decomplexation: Following the successful introduction of the Fmoc group, the copper(II) ion is removed from the complex. This is typically achieved by treating the reaction mixture with a chelating agent like ethylenediaminetetraacetic acid (EDTA) or by precipitation of copper sulfide with hydrogen sulfide (H₂S). This step regenerates the free carboxylate group, yielding the desired product, this compound.
An alternative approach could start from D-aspartic acid, involving a series of transformations to convert the β-carboxylic acid to a γ-amino group, followed by orthogonal protection. However, the route starting from Z-D-Dab-OH is more direct.
Interactive Data Table: Reagents and Conditions for Regioselective Synthesis
| Step | Precursor | Reagent(s) | Solvent(s) | Key Condition(s) | Product |
| 1 | N-α-Z-D-2,4-diaminobutyric acid | Copper(II) Sulfate (CuSO₄) | Water, aq. NaOH | Basic pH, formation of blue complex | Copper(II) complex of Z-D-Dab-OH |
| 2 | Copper(II) complex of Z-D-Dab-OH | Fmoc-Cl or Fmoc-OSu | Acetone/Water or Dioxane/Water | Maintained basic pH | Copper(II) complex of N-α-Z-N-γ-Fmoc-D-Dab |
| 3 | Copper(II) complex of N-α-Z-N-γ-Fmoc-D-Dab | EDTA or H₂S | Water | pH adjustment, removal of copper | This compound |
Control of Stereochemical Integrity During Synthetic Transformations
Maintaining the stereochemical integrity of the chiral α-carbon is paramount throughout the synthesis of this compound. Racemization, the conversion of a portion of the D-enantiomer to the L-enantiomer, can occur under certain conditions, particularly those involving the activation of the carboxyl group or exposure to strong bases.
Several factors and techniques are crucial for minimizing racemization during the synthetic process:
Reaction Temperature: Many of the synthetic steps, especially those involving activation or the use of bases, are conducted at low temperatures (e.g., 0 °C to room temperature) to minimize the rate of epimerization at the α-carbon.
Choice of Base: The choice of base for pH adjustment is critical. While inorganic bases like sodium hydroxide or sodium carbonate are used, sterically hindered organic bases such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are often preferred in peptide synthesis to reduce the risk of racemization. highfine.com These bases are less likely to abstract the α-proton, which is the initial step in the racemization mechanism.
Carboxyl Group Activation: Although the carboxyl group is not activated in the proposed main synthetic route, if this compound were to be used in peptide synthesis, the method of carboxyl activation would be critical. The use of coupling reagents known to suppress racemization, such as those that form active esters with N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt), is standard practice. highfine.compeptide.com These additives can prevent the formation of oxazolone intermediates, which are prone to racemization. peptide.com
Monitoring and Analysis: The stereochemical purity of the final product and intermediates should be rigorously assessed. This is typically accomplished using chiral high-performance liquid chromatography (HPLC) or by derivatization with a chiral reagent followed by analysis with standard chromatographic or spectroscopic methods.
Research Findings on Racemization Control:
| Factor | Condition to Minimize Racemization | Rationale |
| Temperature | Low temperature (0 °C to RT) | Reduces the rate of proton abstraction from the α-carbon. |
| Base Selection | Use of sterically hindered organic bases (e.g., DIPEA, NMM) | The bulky nature of the base hinders its ability to abstract the α-proton. highfine.com |
| Coupling Reagents (in subsequent use) | Addition of HOBt or HOAt to carbodiimide-mediated couplings | Forms active esters that are less prone to oxazolone formation and subsequent racemization. highfine.compeptide.com |
| Reaction Time | Minimized reaction times | Reduces the exposure of the chiral center to conditions that could induce racemization. |
By carefully controlling these parameters, the synthesis of this compound can be achieved with high regioselectivity and preservation of the desired D-stereochemistry, yielding a valuable building block for advanced peptide synthesis.
Orthogonal Protecting Group Chemistry in Peptide and Peptidomimetic Synthesis Utilizing N α Z N γ Fmoc D 2,4 Diaminobutyric Acid
Principles of Orthogonal Protection in Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Synthesis
Orthogonal protection is a fundamental strategy in peptide synthesis, enabling the selective removal of one type of protecting group in the presence of others. nih.govfiveable.me This approach provides precise control over the synthesis of complex peptides and peptidomimetics by allowing for the stepwise modification of specific functional groups. fiveable.mepeptide.com In both solid-phase peptide synthesis (SPPS) and solution-phase synthesis, the core principle remains the same: to use a set of protecting groups that are cleaved under distinct, non-interfering chemical conditions. nih.govfiveable.me
In the context of SPPS, a growing peptide chain is anchored to a solid support, and amino acids are added sequentially. peptide.com Each amino acid has its α-amino group temporarily protected to prevent self-polymerization. peptide.com After coupling the amino acid to the growing peptide chain, this temporary protecting group is removed to allow for the next coupling reaction. genscript.com Additionally, reactive side chains of amino acids must be protected with "permanent" protecting groups that remain intact throughout the synthesis and are only removed at the final cleavage step. peptide.comiris-biotech.de
An orthogonal protection scheme ensures that the temporary α-amino protecting group can be removed without affecting the permanent side-chain protecting groups or the linkage to the solid support. peptide.com The most prevalent orthogonal combination in SPPS is the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for the α-amino function and acid-labile groups, such as tert-butyl (tBu), for side-chain protection. iris-biotech.dewikipedia.org The Fmoc group is typically removed with a mild base like piperidine (B6355638), while the tBu groups are cleaved with a strong acid like trifluoroacetic acid (TFA) during the final step of cleaving the peptide from the resin. iris-biotech.dewikipedia.org
Similarly, in solution-phase synthesis, orthogonal protecting groups are crucial for controlling the sequence of bond formation and modification. total-synthesis.com While not constrained by a solid support, the selective deprotection of different functional groups within a peptide is essential for convergent synthesis strategies, where peptide fragments are synthesized separately and then combined. nih.gov
The use of N-α-Z-N-γ-Fmoc-D-2,4-diaminobutyric acid exemplifies a sophisticated application of orthogonal protection. This compound possesses two different amine-protecting groups, the benzyloxycarbonyl (Z or Cbz) group at the α-amine and the Fmoc group at the γ-amine. The Fmoc group is base-labile, while the Z group is typically removed by hydrogenolysis or strong acids. total-synthesis.combiosynth.com This orthogonality allows for the selective deprotection of either the γ-amine to enable side-chain modification or the α-amine for peptide chain elongation.
Selective Deprotection of the Fmoc Group at the γ-Amine
The selective removal of the 9-fluorenylmethoxycarbonyl (Fmoc) group is a critical step in Fmoc-based solid-phase peptide synthesis (SPPS). genscript.com This process, known as deprotection, exposes the free amine to allow for the subsequent coupling of the next amino acid in the sequence. genscript.com The mechanism of Fmoc removal proceeds through a β-elimination reaction initiated by a base. nih.gov The base abstracts the acidic proton at the 9-position of the fluorene ring, leading to the formation of a dibenzofulvene (DBF) intermediate, which is then typically trapped by the amine reagent to form a stable adduct. nih.govspringernature.com
Amine-Based Reagents for Fmoc Removal
A variety of amine-based reagents are utilized for the deprotection of the Fmoc group. The most common reagent is piperidine, typically used in a 20-50% solution in a polar aprotic solvent like N,N-dimethylformamide (DMF). genscript.comwikipedia.org Piperidine is a secondary amine that is sufficiently basic to efficiently promote the β-elimination reaction and also acts as a scavenger for the liberated dibenzofulvene. springernature.com
Other secondary amines such as piperazine and 4-methylpiperidine can also be employed for Fmoc removal. iris-biotech.denih.gov Primary amines, like cyclohexylamine and ethanolamine, and even some tertiary amines, such as triethylamine (Et₃N) and N,N-diisopropylethylamine (DIEA), can effect Fmoc cleavage, although they are generally slower than secondary amines. springernature.com The choice of solvent also influences the reaction rate, with polar solvents like DMF and N-methylpyrrolidone (NMP) facilitating faster deprotection compared to less polar solvents like dichloromethane (DCM). nih.govspringernature.com
The selection of the deprotection reagent and conditions can be critical, especially for sensitive peptides, to avoid side reactions. escholarship.org For instance, prolonged exposure to strong basic conditions can lead to side reactions like aspartimide formation in sequences containing aspartic acid. nih.gov
| Reagent | Typical Concentration | Solvent | Characteristics |
| Piperidine | 20-50% | DMF | Standard, efficient, and acts as a DBF scavenger. genscript.comwikipedia.org |
| Piperazine | 20% | DMF | A suitable alternative to piperidine. nih.gov |
| 4-Methylpiperidine | 20% | DMF | Another effective alternative to piperidine. nih.gov |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Catalytic amounts with a thiol scavenger | Various | A non-nucleophilic base, used in solution-phase. researchgate.net |
Kinetic Studies and Optimization of Fmoc Deprotection Conditions
The kinetics of Fmoc deprotection have been studied to optimize reaction times and minimize potential side reactions. The rate of Fmoc removal can be influenced by several factors, including the nature of the amino acid residue, the deprotection reagent and its concentration, and the solvent. nih.govresearchgate.net
Studies have shown that the deprotection of certain amino acids, such as arginine, may require longer reaction times for completion compared to others like leucine. nih.gov For example, one study found that while Fmoc-leucine deprotection was efficient even at 3 minutes, Fmoc-arginine(Pbf) required a minimum of 10 minutes for efficient removal with piperazine, 4-methylpiperidine, or piperidine. nih.govresearchgate.net
The concentration of the amine base also plays a significant role. Research has demonstrated that with piperidine concentrations of 5% or higher in DMF, the Fmoc removal from Fmoc-Val-OH in solution was complete within 3 minutes. researchgate.net However, at lower concentrations, the reaction is significantly slower. researchgate.net
| Amino Acid Derivative | Deprotection Reagent | Time (min) | Deprotection Efficiency (%) |
| Fmoc-L-Leucine-OH | 20% Piperazine in DMF | 7 | ~100% |
| Fmoc-L-Arginine(Pbf)-OH | 20% Piperazine in DMF | 10 | ~100% |
| Fmoc-Val-OH | 5% Piperidine in DMF | 3 | >99% |
| Fmoc-Val-OH | 2% Piperidine in DMF | 5 | 87.9% |
Selective Deprotection of the Z Group at the α-Amine
The benzyloxycarbonyl (Z or Cbz) group is a well-established protecting group for amines in peptide synthesis, valued for its stability under both acidic and basic conditions. total-synthesis.combachem.com This stability makes it orthogonal to many other commonly used protecting groups, such as Fmoc and Boc. total-synthesis.com The selective removal of the Z group is typically achieved under reductive or strongly acidic conditions.
Hydrogenolysis and Acidolytic Conditions for Z Removal
Hydrogenolysis: The most common and mildest method for cleaving the Z group is catalytic hydrogenolysis. masterorganicchemistry.com This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas (H₂). total-synthesis.comgreentech.fr The reaction proceeds via the reduction of the benzyl ester, which then fragments to release toluene, carbon dioxide, and the free amine. total-synthesis.com Transfer hydrogenation, using hydrogen donors like ammonium formate or cyclohexene in the presence of a palladium catalyst, offers an alternative to using gaseous hydrogen. total-synthesis.com
Acidolytic Conditions: The Z group can also be removed under strong acidolytic conditions, although it is generally stable to the milder acidic conditions used for Boc group removal (e.g., trifluoroacetic acid, TFA). total-synthesis.combachem.com Reagents such as hydrogen bromide in acetic acid (HBr/AcOH) or neat hydrogen fluoride (HF) are effective for Z group cleavage. bachem.com More recently, acid-mediated deprotection using reagents like isopropanol hydrochloride (IPA·HCl) has been highlighted as a scalable and metal-free alternative to hydrogenolysis. tdcommons.org
| Deprotection Method | Reagents | Conditions |
| Catalytic Hydrogenolysis | H₂, Pd/C | Atmospheric or elevated pressure, various solvents (e.g., MeOH, EtOH, EtOAc) |
| Transfer Hydrogenolysis | Ammonium formate, Pd/C | Room temperature or gentle heating |
| Strong Acidolysis | HBr in Acetic Acid | Room temperature |
| Strong Acidolysis | Anhydrous HF | 0 °C |
| Acid-mediated | Isopropanol hydrochloride (IPA·HCl) | Elevated temperature (e.g., 65-75°C) tdcommons.org |
Compatibility and Chemoselectivity with other Protecting Groups (e.g., Fmoc, Boc, Alloc, Mtt, Dde)
The utility of the Z group in complex peptide synthesis stems from its high degree of orthogonality with other protecting groups. total-synthesis.com This chemoselectivity allows for the precise and sequential deprotection of different functional groups within a molecule.
The Z group is stable under the basic conditions (e.g., piperidine in DMF) used to remove the Fmoc group and the acidic conditions (e.g., TFA) used for Boc group removal. total-synthesis.commasterorganicchemistry.com This makes the Z/Fmoc and Z/Boc combinations highly effective orthogonal pairs.
The Alloc (allyloxycarbonyl) group, which is removed by palladium(0)-catalyzed allyl transfer, is also orthogonal to the Z group. This allows for three dimensions of orthogonality (Z, Fmoc, Alloc) in a single synthetic strategy.
Similarly, the Mtt (4-methyltrityl) and Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) groups, which are removed under different conditions (mildly acidic for Mtt, and hydrazine for Dde), are compatible with the Z group. This extensive compatibility allows for intricate synthetic designs, such as the on-resin cyclization or side-chain modification of peptides.
However, it is important to note that the conditions for Z group removal, particularly hydrogenolysis, can affect other functionalities. For example, sulfur-containing residues like methionine and cysteine can poison the palladium catalyst. Additionally, other benzyl-based protecting groups may also be cleaved under hydrogenolytic conditions.
| Protecting Group | Z Group Stability | Removal Conditions for Other Group | Orthogonal? |
| Fmoc | Stable | Base (e.g., 20% piperidine in DMF) | Yes |
| Boc | Stable | Acid (e.g., TFA) | Yes |
| Alloc | Stable | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Yes |
| Mtt | Stable | Mild acid (e.g., 1% TFA in DCM) | Yes |
| Dde | Stable | Hydrazine (e.g., 2% hydrazine in DMF) | Yes |
Strategies for Minimizing Side Reactions During Deprotection and Coupling Steps
The successful synthesis of peptides incorporating this compound hinges on the effective management of potential side reactions during the critical stages of protecting group removal and amino acid coupling. The orthogonal nature of the benzyloxycarbonyl (Z) and 9-fluorenylmethoxycarbonyl (Fmoc) groups allows for their selective removal, but specific strategies are required to maintain the integrity of the peptide and ensure high yields.
During Deprotection:
The primary deprotection steps involve the base-mediated cleavage of the N-γ-Fmoc group and the hydrogenolysis or acidolysis of the N-α-Z group.
N-γ-Fmoc Group Removal: The Fmoc group is susceptible to a β-elimination mechanism triggered by a mild base, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.goviris-biotech.de The primary side reaction involves the reactive dibenzofulvene (DBF) intermediate generated during cleavage. This electrophile can be trapped by the newly liberated amine or other nucleophiles, leading to chain termination. nih.govacs.org
Choice of Base: While piperidine is standard, its use can sometimes lead to side reactions like aspartimide formation if an aspartate residue is present in the sequence. nih.govresearchgate.net Alternatives such as piperazine have been shown to cause fewer side reactions. researchgate.netsemanticscholar.org Using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), often in combination with piperazine, can also be effective and may reduce the risk of diketopiperazine formation. peptide.comacsgcipr.org
Scavenging: The deprotection base (e.g., piperidine) typically acts as an efficient scavenger for the DBF intermediate, forming a stable adduct and preventing unwanted modifications to the peptide chain. nih.govacs.org Ensuring a sufficient excess of the amine base is crucial for this scavenging process to be effective.
N-α-Z Group Removal: The Z group is stable to the basic conditions used for Fmoc removal but can be cleaved under reductive or strong acidic conditions. total-synthesis.com
Hydrogenolysis: The most common method is catalytic hydrogenolysis (e.g., H₂, Pd/C). total-synthesis.com This process is generally clean, yielding toluene and carbon dioxide as byproducts, and minimizes side reactions. total-synthesis.com However, care must be taken with peptides containing other reducible functional groups, such as methionine or cysteine, which can be sensitive to the catalyst.
Acidolysis: Strong acids like HBr in acetic acid can also cleave the Z group, but this method is less common in modern solid-phase peptide synthesis (SPPS) due to its harshness, which can cleave other acid-labile protecting groups or the peptide from the resin prematurely. researchgate.net
The following table summarizes common deprotection strategies and methods to mitigate associated side reactions.
| Protecting Group | Reagent/Condition | Common Side Reactions | Mitigation Strategy |
| N-γ-Fmoc | 20% Piperidine in DMF | Dibenzofulvene (DBF) adduct formation; Diketopiperazine formation; Aspartimide formation (sequence-dependent). nih.goviris-biotech.de | Use of alternative bases (e.g., Piperazine, DBU); Addition of HOBt to deprotection solution; Use of dipeptide building blocks. researchgate.netsemanticscholar.orgpeptide.com |
| N-α-Z | H₂, Pd/C (Hydrogenolysis) | Catalyst poisoning (by sulfur-containing residues); Premature deprotection of other sensitive groups. nih.gov | Careful selection of catalyst; Use of alternative deprotection if sensitive residues are present. |
| N-α-Z | HBr in Acetic Acid | Cleavage of other acid-labile protecting groups; Degradation of sensitive residues. researchgate.net | Generally avoided in Fmoc-based SPPS; Reserved for final deprotection in specific solution-phase strategies. |
During Coupling Steps:
The incorporation of this compound into a growing peptide chain can be challenging due to the steric hindrance imposed by the two bulky protecting groups. This can lead to slow or incomplete coupling reactions, necessitating optimized strategies.
Choice of Coupling Reagent: Standard carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) may be insufficient for coupling sterically hindered amino acids. iris-biotech.de More potent in-situ activating reagents, such as phosphonium salts (e.g., PyBOP, PyAOP) or aminium/uronium salts (e.g., HATU, HBTU, HCTU, COMU), are preferred. bachem.comomizzur.com These reagents form highly reactive esters (OAt or Oxyma esters) that facilitate rapid amide bond formation even in difficult contexts. bachem.com Reagents like HATU and PyAOP are particularly efficient due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group.
Reaction Conditions: To overcome steric challenges, strategies such as increasing the reaction temperature (e.g., using microwave-assisted synthesis), extending the coupling time, or performing a "double coupling" (repeating the coupling step) can be employed to drive the reaction to completion. peptide.comcreative-peptides.com
Minimizing Racemization: A primary concern during the activation of any amino acid is racemization. This side reaction is minimized by using additives like 1-hydroxybenzotriazole (HOBt) or its superior, safer analogue OxymaPure, which suppress the formation of racemization-prone intermediates. omizzur.comcreative-peptides.com Most modern high-efficiency coupling reagents come pre-formulated with such additives (e.g., HBTU, HATU).
The table below compares various coupling reagents suitable for sterically hindered amino acids.
| Coupling Reagent Class | Examples | Advantages | Considerations |
| Carbodiimides | DCC, DIC, EDC | Cost-effective. | Often requires additives (HOBt, Oxyma) to reduce racemization; May be inefficient for hindered couplings. iris-biotech.deomizzur.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP | High reactivity; Low racemization. omizzur.com | BOP byproduct is toxic; PyAOP is highly efficient for difficult couplings. uniurb.it |
| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU, COMU | Very high reactivity and speed; Soluble byproducts. bachem.com | HATU can cause guanidinylation of the free amine as a side reaction; COMU is a safer, highly effective alternative to HOBt/HOAt-based reagents. bachem.comuniurb.it |
Impact of Orthogonal Protection on Peptide Assembly Efficiency and Purity
The use of an orthogonal protection scheme, exemplified by the N-α-Z and N-γ-Fmoc groups on D-2,4-diaminobutyric acid, is a cornerstone of modern peptide synthesis that profoundly enhances both the efficiency of peptide assembly and the purity of the final product. nih.govbiosynth.com
Impact on Assembly Efficiency:
Orthogonality refers to the ability to remove one class of protecting groups under a specific set of conditions without affecting another class. biosynth.comub.edu The Z/Fmoc pair is a classic example of this principle: the Fmoc group is removed by base, while the Z group is stable to base but removed by hydrogenolysis. total-synthesis.comub.edu This selective deprotection capability is critical for synthetic efficiency in several ways:
Directed Synthesis of Complex Peptides: The primary advantage is the ability to perform selective chemical modifications. For instance, after assembling a peptide chain using the N-α-Z protected amino acid, the N-γ-Fmoc group on a D-2,4-diaminobutyric acid residue can be selectively removed on-resin. This exposes the side-chain amine for further chemistry—such as branching the peptide chain, attaching labels (fluorophores, biotin), or initiating on-resin cyclization—while the main peptide chain and other protecting groups remain intact. researchgate.netsigmaaldrich.com This avoids multiple separate synthesis and purification steps, streamlining the production of complex molecular architectures.
Reduced Cycle Time and Reagent Consumption: By using pre-functionalized, orthogonally protected building blocks, the synthetic route is more direct. It eliminates the need for intermediate protection and deprotection steps that would be necessary if trying to differentiate two similar functional groups (e.g., two amines) during the synthesis, thus saving time and materials.
Impact on Product Purity:
The ultimate goal of any synthetic strategy is to produce the target molecule in the highest possible purity, simplifying downstream purification and ensuring biological relevance. Orthogonal protection directly contributes to higher purity of the crude peptide product.
Minimization of Side Products: The high degree of compatibility between the Z and Fmoc groups ensures that the removal of one does not cause partial cleavage of the other. nih.govub.edu This prevents the generation of a heterogeneous mixture of unintentionally deprotected peptides, which are often difficult to separate from the desired product. For example, exposing a peptide containing both Fmoc and acid-labile side-chain protecting groups (like Boc) to the basic conditions of Fmoc removal leaves the Boc groups completely intact, preventing side reactions at those positions. biosynth.com
Simplified Purification: A cleaner crude product significantly simplifies purification by reversed-phase high-performance liquid chromatography (RP-HPLC). When side reactions are minimized, the chromatogram of the crude product shows a major peak for the target peptide with only minor impurity peaks. gyrosproteintechnologies.com This leads to higher recovery yields from purification and reduces the consumption of costly solvents. In contrast, a non-orthogonal or poorly chosen protection scheme can result in a complex mixture of closely related impurities (e.g., branched isomers, deletion sequences) that co-elute with the main product, making isolation of a pure compound challenging and inefficient. gyrosproteintechnologies.com
The theoretical purity of a peptide decreases exponentially with each failed coupling or deprotection step. As shown in the table below, even a small increase in the efficiency of each step has a dramatic effect on the final theoretical yield and purity of a long peptide.
| Stepwise Efficiency (Coupling & Deprotection) | Theoretical Yield/Purity for a 30-mer Peptide | Theoretical Yield/Purity for a 50-mer Peptide |
| 98.0% | (0.98)^60 ≈ 29.7% | (0.98)^100 ≈ 13.3% |
| 99.0% | (0.99)^60 ≈ 54.7% | (0.99)^100 ≈ 36.6% |
| 99.5% | (0.995)^60 ≈ 74.0% | (0.995)^100 ≈ 60.5% |
By preventing side reactions and ensuring near-quantitative reactions at each step, the orthogonal strategy employed with this compound is essential for achieving the high stepwise efficiencies needed for the successful synthesis of pure, complex peptides.
Advanced Applications of N α Z N γ Fmoc D 2,4 Diaminobutyric Acid in Peptide and Peptidomimetic Design
Engineering of Complex Peptide Architectures
The ability to selectively deprotect the γ-amino group of the D-2,4-diaminobutyric acid (Dab) residue while the peptide remains anchored to a solid support or in solution is central to its utility in creating sophisticated peptide architectures. This selective deprotection allows for the introduction of various modifications at the γ-position, leading to the formation of branched and cyclic structures that would be challenging to synthesize using only proteinogenic amino acids.
Synthesis of Branched Peptides via γ-Amino Acylation
The presence of the γ-amino group in N-α-Z-N-γ-Fmoc-D-2,4-diaminobutyric acid provides a convenient handle for the synthesis of branched peptides. In this approach, the linear peptide backbone is assembled using standard solid-phase peptide synthesis (SPPS) protocols. Once the Dab residue is incorporated into the sequence, the Fmoc group on the γ-amine can be selectively removed using a mild base, typically a solution of piperidine (B6355638) in a suitable solvent. This deprotection exposes the γ-amino group for further acylation, allowing for the attachment of a second peptide chain or other molecular entities.
This strategy results in the formation of a "branched" peptide, where a side-chain peptide is linked to the main backbone via an amide bond at the γ-position of the Dab residue. The synthesis of such branched structures is of considerable interest for various applications, including the development of synthetic vaccines, drug delivery systems, and multivalent ligands capable of interacting with multiple biological targets simultaneously. The orthogonal protection of the α- and γ-amines is crucial for the success of this strategy, as it ensures that the backbone elongation and the side-chain branching can be controlled independently.
| Step | Description | Reagents and Conditions |
| 1. | Incorporation of this compound | Standard Fmoc-SPPS coupling reagents (e.g., HBTU, HATU, DIC/HOBt) |
| 2. | Selective deprotection of the γ-amino group | 20% piperidine in DMF |
| 3. | Acylation of the γ-amino group | Activated amino acid or peptide fragment |
| 4. | Continuation of backbone synthesis (if required) | Standard Fmoc-SPPS cycles |
| 5. | Final cleavage and deprotection | Strong acid (e.g., TFA) with scavengers |
Strategies for Cyclic Peptide Formation
Cyclic peptides often exhibit superior biological properties compared to their linear counterparts, including increased resistance to enzymatic degradation, enhanced receptor binding affinity, and improved membrane permeability. purdue.edu this compound is a valuable tool for the synthesis of cyclic peptides, particularly for the formation of lactam bridges.
On-resin cyclization is a widely used technique that often leads to higher yields of monomeric cyclic peptides by minimizing intermolecular side reactions due to the "pseudo-dilution" effect of the solid support. purdue.edu In this approach, the linear peptide precursor is synthesized on a solid support. To form a cyclic peptide using the γ-amine of a Dab residue, the peptide is typically anchored to the resin via a side chain of another amino acid, leaving both the N- and C-termini free for the cyclization step.
Alternatively, for a head-to-side-chain cyclization, the C-terminal carboxyl group can be activated and reacted with the deprotected γ-amino group of the Dab residue. The choice of resin is critical for the success of on-resin cyclization, with highly solvating resins such as PEG-based resins often providing superior results. google.com
| Resin Type | Description | Suitability for On-Resin Cyclization |
| 2-Chlorotrityl (2-CTC) Resin | Highly acid-labile resin, allows for mild cleavage conditions. google.com | Suitable for side-chain anchoring strategies. |
| Sieber Amide Resin | Acid-labile resin that yields a C-terminal amide upon cleavage. google.com | Can be used for head-to-side-chain cyclization. |
| Polyethylene Glycol (PEG) Resins | High-swelling resins that provide a solution-like environment. google.com | Often preferred for on-resin cyclization to improve reaction kinetics. |
Solution-phase cyclization is performed after the linear peptide has been cleaved from the solid support. A key challenge in solution-phase cyclization is the potential for intermolecular oligomerization, which can be minimized by conducting the reaction at high dilution. peptide.com The choice of solvent and coupling reagents is also critical for achieving good yields.
For cyclization involving the γ-amine of Dab, the linear peptide is synthesized with the γ-Fmoc group intact. After cleavage from the resin and purification, the Fmoc group is removed in solution, and the cyclization is initiated by activating the C-terminal carboxyl group with a suitable coupling reagent. This activated C-terminus then reacts with the free γ-amino group to form the cyclic peptide.
Lactam bridges, which are intramolecular amide bonds formed between the side chains of an acidic amino acid (e.g., aspartic acid or glutamic acid) and a basic amino acid (e.g., lysine, ornithine, or diaminobutyric acid), are a common strategy for introducing conformational constraints into peptides. peptide.comnih.gov These constraints can stabilize specific secondary structures, such as α-helices and β-turns, which are often crucial for biological activity. nih.govnih.gov
The use of D-2,4-diaminobutyric acid allows for the formation of lactam bridges with varying ring sizes, depending on the position of the acidic amino acid residue in the peptide sequence. The stability and conformational preferences of the resulting cyclic peptide are highly dependent on the ring size and the stereochemistry of the amino acid residues involved. nih.gov For example, an (i, i+4) spacing between an acidic residue and a Dab residue can promote the formation of a stable α-helix. nih.gov
Design and Synthesis of Peptidomimetics
Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved pharmacological properties, such as enhanced stability, bioavailability, and receptor selectivity. nih.gov The incorporation of non-proteinogenic amino acids like this compound is a key strategy in the design of peptidomimetics.
Incorporation into Backbone-Modified Peptide Scaffolds
The unique architecture of this compound allows for its strategic insertion into peptide backbones, leading to significant structural and functional alterations. The presence of the γ-amino group provides a point for chain elongation or branching, deviating from the conventional linear peptide structure. This capability is instrumental in creating peptides with novel topologies, such as cyclic peptides, branched peptides, and those with modified backbone spacing.
| Modification Type | Description | Potential Impact |
| Cyclization | The γ-amino group can be used to form a lactam bridge with a C-terminal carboxyl group or a side-chain carboxyl group of another amino acid. | Increased conformational rigidity, enhanced receptor binding affinity, and improved proteolytic stability. |
| Branching | A second peptide chain can be synthesized off the γ-amino group, creating a branched or "dendrimeric" peptide structure. | Multivalent presentation of binding epitopes, leading to enhanced avidity and potentially altered signaling pathways. |
| Backbone Extension | Incorporation of this amino acid effectively inserts an additional methylene group into the peptide backbone, altering the spacing between adjacent amino acid side chains. | Can fine-tune the spatial orientation of critical pharmacophoric groups, potentially improving receptor fit and selectivity. |
These backbone modifications, facilitated by the dual-protected diaminobutyric acid derivative, are crucial for moving beyond the limitations of linear peptides and exploring a wider range of chemical and biological space.
Creation of Conformationally Constrained Peptidomimetics
A significant challenge in peptide-based drug design is the inherent flexibility of linear peptides, which often leads to reduced receptor affinity and susceptibility to enzymatic degradation. This compound is a valuable tool for introducing conformational constraints, thereby pre-organizing the peptide into a bioactive conformation.
The incorporation of this D-amino acid can induce turns and specific secondary structures within the peptide chain. Furthermore, the γ-amino group can be utilized to create cyclic structures, which significantly restrict the conformational freedom of the molecule. cam.ac.uk This approach has been successfully employed to develop potent and selective inhibitors of various biological targets, including enzymes and receptors. For instance, constraining a peptide in its bound conformation can lead to a significant increase in binding affinity by reducing the entropic penalty of binding. cam.ac.uk
Synthesis of Hybrid Molecules with Non-Peptide Scaffolds
The versatility of this compound extends to the synthesis of hybrid molecules that combine peptidic and non-peptidic structural elements. The orthogonally protected amino groups allow for selective chemical modifications. For example, after incorporation into a peptide chain via the α-amino group (using Fmoc chemistry), the Z-protecting group on the γ-amino group can be selectively removed to allow for the attachment of non-peptide moieties.
These non-peptide scaffolds can include:
Small organic molecules: To introduce additional pharmacophoric features or to modulate the physicochemical properties of the hybrid molecule.
Lipids: To enhance membrane permeability and cellular uptake.
Carbohydrates: To improve solubility, stability, and pharmacokinetic profiles.
Fluorescent dyes or radiolabels: For diagnostic and imaging applications.
This modular approach enables the creation of highly tailored molecules with diverse functionalities, bridging the gap between traditional peptide chemistry and medicinal chemistry.
Development of Peptides with Enhanced Stability and Modulated Biological Activities
A major hurdle in the therapeutic application of peptides is their rapid degradation by proteases in the body. The incorporation of non-natural amino acids, such as D-amino acids, is a well-established strategy to overcome this limitation.
Strategies for Improving Proteolytic Resistance through D-Amino Acid Incorporation
Proteases are enzymes that exhibit high stereospecificity, primarily recognizing and cleaving peptide bonds between L-amino acids. The incorporation of a D-amino acid, such as D-2,4-diaminobutyric acid, at or near a proteolytic cleavage site can render the peptide resistant to enzymatic degradation. frontiersin.orgnih.gov This is because the D-configuration of the amino acid sterically hinders the binding of the peptide to the active site of the protease.
Studies have shown that substituting L-amino acids with their D-counterparts can significantly enhance the stability of peptides in the presence of proteases like trypsin and in human plasma. frontiersin.orgnih.govoup.com For example, replacing all L-lysine and L-arginine residues with their corresponding D-amino acids in an antimicrobial peptide resulted in a derivative with remarkable stability against trypsin and plasma proteases. frontiersin.orgnih.gov This increased resistance to proteolysis can lead to a longer in vivo half-life and improved bioavailability of the peptide therapeutic.
| Peptide Modification | Effect on Proteolytic Stability | Reference |
| Substitution of L-Lys and L-Arg with D-amino acids | Significantly improved resistance to trypsin and plasma proteases. | frontiersin.orgnih.gov |
| Incorporation of a single unnatural amino acid | Enhanced plasma stability. | frontiersin.orgnih.gov |
| Cyclization of peptides | Increased resistance to proteases. | biorxiv.orgnih.gov |
It is important to note that while D-amino acid substitution can greatly enhance stability, it may also impact the biological activity of the peptide if the three-dimensional structure is critical for receptor binding. nih.gov
Modulation of Receptor Binding and Selectivity through Structural Modifications
The structural modifications enabled by this compound can be leveraged to fine-tune the receptor binding affinity and selectivity of peptides. The ability to introduce conformational constraints, alter side-chain presentations, and synthesize branched or cyclic analogs allows for a systematic exploration of the structure-activity relationship.
For instance, by cyclizing a peptide through a lactam bridge involving the γ-amino group of the diaminobutyric acid residue, the peptide can be locked into a specific conformation that preferentially binds to a desired receptor subtype. This can lead to enhanced selectivity and a reduction in off-target effects. Furthermore, the introduction of the D-amino acid can alter the side-chain topology, which may lead to different interactions with the receptor binding pocket compared to the parent L-peptide. nih.gov This can be exploited to either enhance affinity for the target receptor or to design peptides with novel pharmacological profiles. In some cases, allosteric modulation of receptor activity has been observed, where the modified peptide binds to a site distinct from the primary binding site, thereby modulating the receptor's response to its natural ligand. nih.govnih.gov
Future Directions and Emerging Research Avenues for N α Z N γ Fmoc D 2,4 Diaminobutyric Acid
Development of Novel and Green Synthetic Methodologies
The multi-step synthesis of complex protected amino acids like N-α-Z-N-γ-Fmoc-D-2,4-diaminobutyric acid presents opportunities for the application of green chemistry principles to minimize environmental impact and improve efficiency. Current synthetic routes often rely on traditional methods that can be resource-intensive. google.com Future research will likely focus on several key areas:
Flow Chemistry: Continuous flow synthesis is emerging as a powerful tool in peptide chemistry. vapourtec.comchimia.ch Its application to the synthesis of protected diaminobutyric acid derivatives could offer significant advantages, including reduced solvent usage, improved reaction control, and enhanced safety. vapourtec.com The precise control over reaction parameters in flow reactors can lead to higher yields and purities, minimizing the need for extensive purification steps. chimia.chpentelutelabmit.com
Enzymatic Synthesis: Biocatalysis offers a highly specific and environmentally benign alternative to traditional chemical methods. Future investigations may explore the use of enzymes for the selective protection or deprotection of the amino groups of 2,4-diaminobutyric acid, reducing the reliance on potentially hazardous reagents.
Greener Solvents and Reagents: A significant focus will be on replacing conventional solvents with more sustainable alternatives, such as bio-derived solvents or ionic liquids. mdpi.com Additionally, research into novel, less hazardous acylating reagents for the introduction of the Z and Fmoc groups is anticipated. ub.edu For instance, the use of Fmoc-2-mercaptobenzothiazole (Fmoc-2-MBT) has been proposed as a way to introduce the Fmoc group while avoiding the side products associated with Fmoc-Cl and Fmoc-OSu. ub.edu
A comparative look at traditional versus potential green synthetic approaches is presented below:
| Feature | Traditional Batch Synthesis | Future Green Methodologies |
| Solvent Usage | High volume of conventional solvents | Reduced volume, use of green solvents |
| Reaction Time | Often lengthy reaction and workup times | Accelerated reaction times in flow systems |
| Waste Generation | Significant byproduct and solvent waste | Minimized waste streams |
| Safety | Use of hazardous reagents | Milder reaction conditions, enzymatic catalysis |
Exploration of Enhanced Orthogonal Protecting Group Chemistries
The core utility of this compound lies in the orthogonality of its Z and Fmoc protecting groups, which allows for selective deprotection. creative-peptides.com Future research will aim to expand this chemical toolbox, providing even greater control and versatility in complex molecular construction.
Novel Deprotection Strategies: While the Z group is typically removed by hydrogenolysis and the Fmoc group by mild base, researchers are exploring alternative deprotection methods to enhance compatibility with sensitive substrates. nih.gov For example, a novel method for Fmoc deprotection using hydrogenolysis under mildly acidic conditions has been reported, which could be valuable when a peptide contains base-sensitive functionalities. nih.govnih.govacs.orgescholarship.org
Photolabile Protecting Groups: The introduction of photolabile protecting groups (PPGs) offers spatiotemporal control over deprotection, a feature highly desirable in chemical biology and materials science. nih.govacs.org Future derivatives of D-2,4-diaminobutyric acid could incorporate PPGs like the 2-(2-nitrophenyl)propyloxycarbonyl (NPPOC) group, allowing for light-induced unmasking of one of the amino functionalities. researchgate.net This would enable precise control over peptide cyclization or branching at specific locations and times.
Expanding the Orthogonal Set: Research into new protecting groups that are compatible with the existing Z and Fmoc groups will continue. The goal is to create a larger set of mutually orthogonal protecting groups, enabling the synthesis of highly complex, multi-branched peptide architectures. Groups like the allyloxycarbonyl (Alloc) group, which is removed by palladium catalysis, could be incorporated to create tetra-protected diamino acids for even more intricate synthetic designs.
| Protecting Group | Typical Removal Condition | Orthogonality | Potential Future Development |
| Fmoc | 20% Piperidine (B6355638) in DMF | Orthogonal to Z, Boc, Trt | Acidic hydrogenolysis, enzymatic cleavage |
| Z (Cbz) | H₂/Pd, HBr/AcOH | Orthogonal to Fmoc, Boc | Improved catalytic systems for milder removal |
| Boc | Trifluoroacetic Acid (TFA) | Orthogonal to Fmoc, Z | Not present on title compound, but a key orthogonal partner |
| Photolabile Groups | UV Light | Orthogonal to most chemical methods | Red-shifted PPGs for deeper tissue penetration |
High-Throughput Synthesis and Screening Applications in Chemical Biology
The incorporation of non-canonical amino acids like D-2,4-diaminobutyric acid into peptide libraries is a powerful strategy for discovering novel bioactive molecules. researchgate.netpepdd.com this compound is an ideal candidate for such applications due to the synthetic handles it provides for creating diverse molecular structures.
Combinatorial Peptide Libraries: This compound can be used in the "split-mix" synthesis of one-bead-one-compound (OBOC) libraries. pepdd.comamericanpeptidesociety.orgnih.gov After assembling a peptide chain using the α-amino group (after Fmoc removal), the γ-amino group (after Z group removal) can be selectively derivatized on the solid support, introducing a wide range of chemical moieties. This allows for the creation of vast libraries of peptides with modified side chains or cyclic structures. nih.gov
Screening for Novel Therapeutics: These libraries can be screened for peptides with high affinity and specificity for various biological targets, such as enzymes or receptors. americanpeptidesociety.orgcreative-peptides.com The inclusion of the D-amino acid backbone and the potential for side-chain modification can lead to peptides with enhanced proteolytic stability and improved pharmacological properties. nih.gov
Development of Chemical Probes: Peptides containing this building block can be functionalized with fluorescent tags, biotin, or cross-linking agents at the γ-amino position. These chemical probes are invaluable tools for studying protein-protein interactions, mapping epitopes, and elucidating biological pathways.
Computational Chemistry and Molecular Modeling of Derivatives and their Interactions
Computational methods are becoming indispensable in predicting the properties and interactions of novel molecules, thereby guiding synthetic efforts. biorxiv.orgbiorxiv.org
Conformational Analysis: Molecular dynamics (MD) simulations can be employed to study how the incorporation of this compound and its derivatives influences the secondary structure and conformational flexibility of peptides. Understanding these structural effects is crucial for designing peptides with specific three-dimensional folds.
In Silico Design and Virtual Screening: Quantum mechanics (QM) and QM/MM methods can be used to calculate the stability of different protected forms of diaminobutyric acid and to model their interactions with biological targets. sciencealert.comnih.govmdpi.com This allows for the in silico design of peptide ligands with potentially high binding affinities, which can then be prioritized for synthesis and experimental validation. nih.gov This computational pre-screening can significantly accelerate the drug discovery process. nih.gov
Predicting Reactivity: Computational models can help predict the reactivity of the protected amino groups under various conditions, aiding in the design of more efficient and selective deprotection strategies.
Role in Advancing Functional Material Science and Bionanotechnology Research
Self-assembling peptides are at the forefront of bionanotechnology, with applications ranging from tissue engineering to drug delivery. nih.govfrontiersin.org The unique structure of this compound makes it a promising component for the rational design of such functional biomaterials.
Peptide Hydrogels: Short, protected peptides, particularly those containing aromatic Fmoc groups, are known to self-assemble into nanofibrous hydrogels. nih.govresearchgate.netfrontiersin.org By incorporating this compound into short peptide sequences, it may be possible to create novel hydrogels. The γ-amino group could serve as a point for post-assembly modification, allowing for the covalent attachment of bioactive molecules or drugs directly within the hydrogel matrix.
Drug Delivery Systems: Peptides containing this building block could be designed to self-assemble into nanoparticles or micelles. The D-configuration would enhance stability in biological environments, and the differentially protected amino groups would allow for the attachment of both targeting ligands (e.g., antibodies or small molecules) and therapeutic payloads, creating sophisticated, targeted drug delivery vehicles.
Biomimetic Scaffolds: The ability to create branched or cyclic peptides using this compound opens up possibilities for constructing complex, three-dimensional scaffolds that mimic the extracellular matrix. These biomaterials could be used to support cell growth and differentiation in tissue engineering applications. nih.gov
Q & A
Q. What are the key considerations for synthesizing N-α-Z-N-γ-Fmoc-D-2,4-diaminobutyric acid using solid-phase peptide synthesis (SPPS)?
Methodological Answer:
- Orthogonal Protection Strategy : Use Fmoc (9-fluorenylmethyloxycarbonyl) for the α-amino group and Z (benzyloxycarbonyl) for the γ-amino group to enable selective deprotection during SPPS. This prevents unintended side reactions during elongation .
- Coupling Efficiency : Activate the carboxylic acid group with coupling reagents like HBTU/HOBt in DMF. Monitor coupling completion via Kaiser or chloranil tests to avoid truncated sequences .
- Stereochemical Integrity : Maintain low temperatures (0–4°C) during coupling to minimize racemization, especially for D-configured amino acids .
Q. How can researchers characterize the purity and stereochemical integrity of this compound?
Methodological Answer:
- HPLC Analysis : Use reverse-phase C18 columns with gradients of acetonitrile/water (0.1% TFA) to assess purity. Compare retention times with standards .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF. For example, the molecular formula C₃₂H₃₃N₃O₆ should yield an [M+H]⁺ peak at ~580.2 Da .
- Optical Rotation : Measure specific rotation ([α]D²⁵) to verify the D-configuration. Compare with literature values for enantiomeric purity .
Q. What orthogonal protecting groups are recommended for the α- and γ-amino groups during synthesis?
Methodological Answer:
- Fmoc/Z Combinations : Fmoc (acid-labile) for α-amino and Z (hydrogenolysis-sensitive) for γ-amino groups allow sequential deprotection without cross-reactivity .
- Alternative Strategies : For γ-amino protection, Alloc (allyloxycarbonyl) or Boc (tert-butyloxycarbonyl) can replace Z, depending on compatibility with downstream reactions (e.g., Pd-mediated deprotection for Alloc) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data arising from isomer formation during synthesis?
Methodological Answer:
- Isomer Identification : Use 2D NMR (COSY, HSQC) to distinguish between N-α- and N-γ-protected isomers. For example, γ-protected derivatives show distinct ¹H-NMR shifts for the γ-amino group (~4.3 ppm) compared to α-protected analogs .
- Chromatographic Separation : Employ preparative HPLC with chiral columns to isolate isomers. For instance, N-α-ADABA and N-γ-ADABA (structurally similar isomers) require silica-gel chromatography for resolution .
Q. What methods are effective in minimizing racemization during the incorporation of D-2,4-diaminobutyric acid derivatives into peptide chains?
Methodological Answer:
- Low-Temperature Coupling : Perform reactions at 0–4°C to slow base-catalyzed racemization .
- Additive Optimization : Include additives like HOAt or Oxyma Pure to enhance coupling efficiency without racemization .
- Post-Synthesis Analysis : Use Marfey’s reagent to derivatize hydrolyzed peptide fragments and quantify D/L ratios via HPLC .
Q. How can researchers optimize reaction conditions to address low yields in γ-amino group functionalization?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or NMP) to improve solubility of protected intermediates .
- Catalytic Hydrogenation : For Z-deprotection, optimize Pd/C catalyst loading (5–10%) and H₂ pressure (1–3 atm) to prevent over-reduction of sensitive groups .
- Microwave-Assisted Synthesis : Apply controlled microwave heating (50–60°C) to accelerate sluggish γ-amino reactions while maintaining regioselectivity .
Q. What are the biological implications of incorporating D-2,4-diaminobutyric acid derivatives into antimicrobial peptides?
Methodological Answer:
- Enhanced Stability : D-amino acids resist proteolytic degradation, improving peptide half-life in biological systems .
- Mechanistic Studies : Use fluorescence-labeled derivatives (e.g., coumarin-conjugated analogs) to track cellular uptake and membrane disruption in bacterial assays .
- Structure-Activity Relationships (SAR) : Compare MIC values against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains to identify γ-amino modifications that enhance potency .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data for L- vs. D-2,4-diaminobutyric acid derivatives in cancer cell lines?
Methodological Answer:
- Enantiomer-Specific Assays : Test both enantiomers in parallel using MTT assays. For example, L-DABA hydrobromide shows IC₅₀ >500 μM for GABA transaminase inhibition, while D-derivatives may lack activity due to stereochemical mismatch .
- Metabolic Profiling : Use LC-MS to quantify intracellular metabolites (e.g., GABA levels) post-treatment. Discrepancies may arise from differential uptake or metabolism of enantiomers .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection is advised if handling powders in unventilated areas .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb liquids with vermiculite. Dispose of waste via certified hazardous waste channels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
